molecular formula C₁₉H₂₂N₂O₃S B1140748 O-Desacetyl-N-desmethyl Diltiazem CAS No. 81353-09-5

O-Desacetyl-N-desmethyl Diltiazem

カタログ番号: B1140748
CAS番号: 81353-09-5
分子量: 358.45
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of O-Desacetyl-N-desmethyl Diltiazem involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes:

    N-demethylation: This step involves the removal of a methyl group from the nitrogen atom in the Diltiazem molecule. Common reagents for this reaction include formaldehyde and formic acid.

    O-demethylation: This step involves the removal of a methyl group from the oxygen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

O-Desacetyl-N-desmethyl Diltiazem undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

科学的研究の応用

Pharmacokinetic Studies

O-Desacetyl-N-desmethyl Diltiazem has been extensively studied for its role in pharmacokinetics, particularly regarding its stability and quantification in human plasma.

Stability Indicating Assay

A study developed a method using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry to quantify Diltiazem and its metabolites, including this compound, in human plasma. The method demonstrated high sensitivity with lower limits of quantification at 0.15 ng/mL for this compound, showcasing its potential for pharmacokinetic applications in clinical settings .

CompoundLower Limit of Quantification (ng/mL)
Diltiazem0.93
N-desmethyl Diltiazem0.24
This compound0.15

Drug Metabolism Studies

Research has indicated that the cytochrome P450 enzymes CYP2D6 and CYP3A4 are involved in the metabolism of Diltiazem, with this compound displaying higher affinity towards CYP2D6 compared to other metabolites. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens .

In Vitro Investigations

In vitro studies utilizing immortalized human liver cells transfected with CYP2D6 and CYP3A4 highlighted the differential metabolism of this compound, suggesting its role as an active metabolite that may influence the overall efficacy and safety profile of Diltiazem-based therapies .

Analytical Techniques

Various analytical techniques have been employed to study this compound:

  • Voltammetric Detection : A novel methodology using cathodic voltammetry has been developed for detecting Diltiazem and its major metabolites in biological samples. This technique provides insights into the electrochemical behavior of these compounds, which is essential for their identification and quantification in clinical settings .

Potential Therapeutic Applications

While primarily studied as a metabolite of Diltiazem, this compound may have therapeutic implications:

  • Cardiovascular Applications : Given its role as a metabolite of a well-known antihypertensive agent, further research could explore its efficacy in treating cardiovascular conditions.
  • Drug Development : The incorporation of heavy isotopes, such as deuterium-labeled this compound, is gaining attention for its potential to alter pharmacokinetic profiles and improve drug formulations .

Case Studies

  • Pharmacokinetic Analysis : A clinical trial assessing the pharmacokinetics of Diltiazem included measurements of this compound levels to evaluate its contribution to overall drug efficacy and safety.
  • Drug Interaction Study : A study investigated the interaction between this compound and beta-blockers in patients with heart failure, highlighting the importance of understanding metabolite interactions in polypharmacy scenarios .

作用機序

O-Desacetyl-N-desmethyl Diltiazem exerts its effects by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

生物活性

O-Desacetyl-N-desmethyl Diltiazem is a significant metabolite of the calcium channel blocker Diltiazem, which is primarily utilized in the treatment of hypertension and chronic stable angina. Understanding the biological activity of this compound is essential for assessing its pharmacological effects and therapeutic potential.

Metabolism and Pharmacokinetics

Diltiazem undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The major metabolic pathways include N-demethylation and O-demethylation, leading to the formation of several active metabolites, including this compound. This metabolite retains a significant portion of the pharmacological activity of the parent compound.

  • Key Metabolic Pathways :
    • CYP3A4 : Major pathway for N-demethylation.
    • CYP2D6 : Plays a more prominent role in the O-demethylation of Diltiazem.
    • Pharmacological Activity : this compound exhibits approximately 25-50% of the activity compared to Diltiazem itself .

This compound functions as a slow calcium channel blocker. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This mechanism leads to several physiological effects:

  • Cardiac Effects :
    • Decreased heart rate and myocardial contractility.
    • Reduction in myocardial oxygen demand, beneficial for patients with angina .
  • Vascular Effects :
    • Vasodilation resulting in reduced blood pressure.
    • Improved exercise tolerance in patients with chronic stable angina.

In Vitro Studies

Research indicates that this compound has a higher affinity for CYP2D6 compared to CYP3A4, suggesting that its metabolism may be more variable among individuals due to genetic polymorphisms affecting CYP2D6 activity .

MetaboliteK(m) Value (µM)Enzyme
O-Desacetyl-N-desmethyl DTZ~5CYP2D6
N-Demethylation~540CYP3A4

This differential metabolism can influence pharmacokinetics and efficacy in various populations.

Case Studies

Several clinical studies have evaluated the effects of Diltiazem and its metabolites on cardiovascular health:

  • Hypertension Management : A study demonstrated that patients receiving Diltiazem showed significant reductions in systolic and diastolic blood pressure, attributed partly to the action of its metabolites like this compound.
  • Angina Pectoris : Clinical trials indicated that patients treated with formulations containing Diltiazem exhibited improved exercise tolerance and reduced anginal episodes, correlating with plasma concentrations of active metabolites .

特性

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXJRKQNTGIDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。